3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, a fused heterocyclic system known for diverse pharmacological activities. The core structure combines a triazole ring fused with a thiadiazole ring, providing a rigid scaffold for substituent modifications. In this derivative, the 3-position is substituted with a 1-benzofuran-2-yl group, while the 6-position carries a 3-ethoxyphenyl moiety.
The benzofuran group contributes aromatic π-stacking capabilities, and the ethoxy group on the phenyl ring introduces steric and electronic effects that may modulate binding to biological targets.
Properties
Molecular Formula |
C19H14N4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(3-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4O2S/c1-2-24-14-8-5-7-13(10-14)18-22-23-17(20-21-19(23)26-18)16-11-12-6-3-4-9-15(12)25-16/h3-11H,2H2,1H3 |
InChI Key |
FRMMQMVPEVTWAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-benzofuran-2-carboxylic acid hydrazide with 3-ethoxybenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using thionyl chloride and triethylamine to yield the desired triazolo[3,4-b][1,3,4]thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and ethoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR).
Pathways Involved: It induces apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., P53, Bax) and downregulating anti-apoptotic genes (e.g., Bcl2).
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazolothiadiazole derivatives are highly tunable, with substituents at the 3- and 6-positions dictating their pharmacological profiles. Below is a comparative analysis of key analogs:
Key Observations :
- Benzofuran vs. Adamantyl/Indole: Benzofuran provides planar aromaticity for π-π interactions, whereas adamantyl (bulky) and indole (H-bond donor) groups target hydrophobic pockets or enzyme active sites .
- Ethoxyphenyl vs. Halogenated Phenyls : Ethoxy groups improve solubility, while halogens (Br, F) enhance electronegativity and target binding .
Pharmacological Activities
The benzofuran moiety may further enhance DNA intercalation or topoisomerase inhibition, as seen in coumarin hybrids ().
Structural and Energetic Properties
highlights the role of substituents in supramolecular self-assembly:
- Adamantyl Derivatives : Exhibit stronger van der Waals interactions due to bulky adamantyl, stabilizing crystal packing.
- Phenyl/Benzofuran Derivatives : Rely on C–H···π and π-π stacking, with benzofuran’s oxygen atom enabling additional dipole interactions .
Biological Activity
3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C17H15N5OS |
| Molecular Weight | 335.39 g/mol |
| IUPAC Name | 3-(1-benzofuran-2-yl)-6-(3-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Canonical SMILES | CCOC1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)F |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Antimicrobial Activity : Studies have indicated that derivatives of triazolo-thiadiazole exhibit significant antimicrobial properties against various bacterial and fungal strains. This is particularly relevant in the context of drug-resistant pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Pharmacological Activities
Recent studies have highlighted several pharmacological activities associated with this compound:
Anticancer Activity
Research has demonstrated that derivatives of triazolo-thiadiazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds within this class have shown IC50 values ranging from 1.1 to 18.8 µM against different cancer types .
Antimicrobial Effects
A review on benzofuran derivatives indicated that compounds with similar structures possess significant antimicrobial activity against Mycobacterium tuberculosis and other pathogens . The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 2 µg/mL.
Antioxidant Properties
Antioxidant activity has also been observed in some studies, suggesting that these compounds can scavenge free radicals and reduce oxidative stress in biological systems.
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of triazolo-thiadiazole derivatives, researchers synthesized several compounds and tested their efficacy against breast cancer cells. The most active compound demonstrated an IC50 value significantly lower than that of standard chemotherapy agents .
Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial activity of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced the antibacterial potency of the compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the benzofuran and triazolo-thiadiazole moieties influence biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl rings significantly affects the biological activity.
- Ring Fusion : The fusion of the triazole and thiadiazole rings creates a unique pharmacophore that enhances interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
